molecular formula C25H25N5 B11500911 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11500911
M. Wt: 395.5 g/mol
InChI Key: NKSOQKMDCHAONX-UHFFFAOYSA-N
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Description

1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a pyrido[1,2-a][1,3]benzimidazole moiety, and a cyanide group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyrido[1,2-a][1,3]benzimidazole moiety, and the addition of the cyanide group. Common synthetic methods include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted products.

Scientific Research Applications

1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C25H25N5

Molecular Weight

395.5 g/mol

IUPAC Name

1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C25H25N5/c1-17-8-9-18(2)23(14-17)28-10-12-29(13-11-28)24-15-19(3)20(16-26)25-27-21-6-4-5-7-22(21)30(24)25/h4-9,14-15H,10-13H2,1-3H3

InChI Key

NKSOQKMDCHAONX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C

Origin of Product

United States

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